molecular formula C6H3ClF2O2S B2688743 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid CAS No. 2228813-23-6

2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid

Cat. No.: B2688743
CAS No.: 2228813-23-6
M. Wt: 212.59
InChI Key: UQGCSWQASUUDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a difluoroacetic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Halogenation: Thiophene is chlorinated to introduce a chlorine atom at the 5-position.

    Acylation: The chlorinated thiophene undergoes acylation with difluoroacetic acid to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiophene ring or the difluoroacetic acid group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiophene derivatives with reduced functional groups.

    Substitution Products: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

    2-(5-Chlorothiophen-3-yl)acetic acid: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    2-(5-Bromothiophen-3-yl)-2,2-difluoroacetic acid: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.

Uniqueness: 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(5-chlorothiophen-3-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-4-1-3(2-12-4)6(8,9)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCSWQASUUDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(C(=O)O)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.